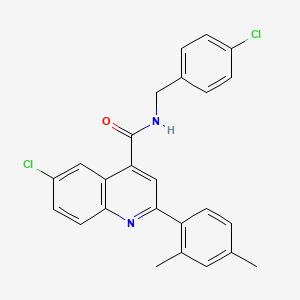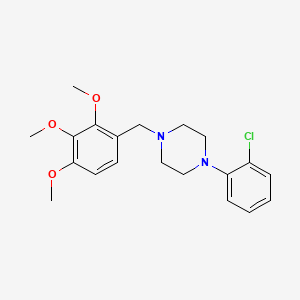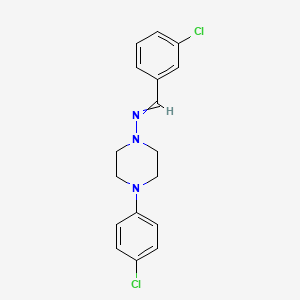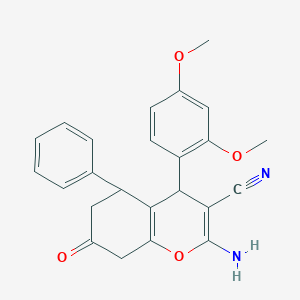![molecular formula C23H27N3O3 B6102737 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102737.png)
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPD, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPD belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific properties and activities.
Mecanismo De Acción
The mechanism of action of 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is complex and involves multiple targets and pathways. This compound has been shown to bind to various receptors, including dopamine D2, serotonin 5-HT2A, and N-methyl-D-aspartate (NMDA) receptors, leading to modulation of their activity. This compound also affects the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, by inhibiting their reuptake and metabolism. These effects lead to changes in neuronal activity and signaling, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the dose, route of administration, and duration of exposure. This compound has been shown to affect various cellular processes, including proliferation, apoptosis, and migration, by modulating the activity of specific signaling pathways. This compound also affects the levels of various neurotransmitters, which can lead to changes in mood, cognition, and behavior. In animal models, this compound has been shown to have both therapeutic and adverse effects, depending on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique spirocyclic structure, which confers specific properties and activities, and its potential applications in various scientific fields. This compound is also relatively easy to synthesize and purify, making it accessible to researchers with expertise in organic chemistry. However, the limitations of using this compound in lab experiments include its complex mechanism of action, which can lead to off-target effects and potential toxicity, and its limited availability, which can limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one, including the following:
1. Investigation of the structure-activity relationships of this compound and its analogs to optimize its pharmacological properties and reduce its potential toxicity.
2. Development of novel drug delivery systems for this compound to enhance its bioavailability and target specific tissues and organs.
3. Exploration of the therapeutic potential of this compound in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia, through preclinical and clinical studies.
4. Investigation of the role of this compound in regulating neuronal plasticity and learning and memory processes in the brain.
5. Development of new methods for synthesizing and purifying this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has a unique spirocyclic structure that confers specific properties and activities, and its mechanism of action is complex and involves multiple targets and pathways. This compound has shown promising activity against various cancer cell lines and has potential therapeutic applications in neuropsychiatric disorders. Further research is needed to optimize the pharmacological properties of this compound, explore its therapeutic potential, and develop new methods for synthesizing and purifying it.
Métodos De Síntesis
The synthesis of 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires expertise in organic chemistry and advanced techniques. The most common method for synthesizing this compound is through the condensation reaction between 3-methoxybenzylamine and 2-pyridinecarboxaldehyde, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and deprotection with HCl. The yield and purity of this compound can be optimized by varying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer, by inhibiting the proliferation and inducing apoptosis. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool compound to investigate the role of specific receptors and signaling pathways in the brain, leading to new insights into the mechanisms of action of various drugs and disease states.
Propiedades
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-8-4-6-18(14-20)16-25-12-5-9-23(22(25)28)10-13-26(17-23)21(27)15-19-7-2-3-11-24-19/h2-4,6-8,11,14H,5,9-10,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVLDHSDNZIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)




![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![3-(5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B6102723.png)

![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![2-[3-(methylthio)-1H-1,2,4-triazol-5-yl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)